1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both cyclohexyl and phenyl groups further enhances its chemical properties, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, amines, isocyanides, and an azide source such as trimethylsilyl azide (TMSN3). This reaction is often carried out in water as a solvent with tetradecyltrimethylammonium bromide (TTAB) as a catalyst . The reaction conditions are mild, usually at room temperature, and the yields are moderate to high.
Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism by which 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol). Compared to these compounds, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to its combination of cyclohexyl and phenyl groups, which enhance its chemical stability and reactivity .
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKXNJHSJXPLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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